molecular formula C12H14N4O B3175484 N-(3-aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 957261-69-7

N-(3-aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B3175484
CAS No.: 957261-69-7
M. Wt: 230.27 g/mol
InChI Key: DWUVPZSOVYADPQ-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3-aminophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. This intermediate is then reacted with ethyl chloroformate to introduce the carboxamide group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or pyrazole ring are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or reduced derivatives.

    Substitution: Formation of substituted phenyl or pyrazole derivatives.

Scientific Research Applications

N-(3-aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3-aminophenyl)nicotinamide
  • N-(3-aminophenyl)propanamide
  • 3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine

Comparison: N-(3-aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide stands out due to its unique pyrazole ring structure, which imparts stability and versatility in chemical reactions. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, binding affinity to molecular targets, and potential therapeutic applications. Its specific structural features make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(3-aminophenyl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-16-11(6-7-14-16)12(17)15-10-5-3-4-9(13)8-10/h3-8H,2,13H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUVPZSOVYADPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226077
Record name N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957261-69-7
Record name N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957261-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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